![molecular formula C20H15N3O2S B2800274 N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-53-7](/img/structure/B2800274.png)

N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

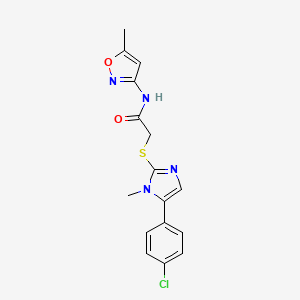

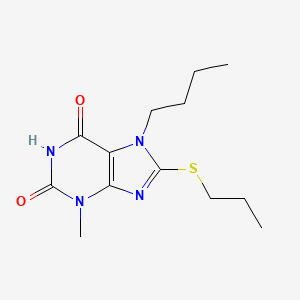

N’-(3-Methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is a chemical compound with the molecular formula C20H15N3O2S . It has an average mass of 361.417 Da and a monoisotopic mass of 361.088501 Da . This compound is available for bulk custom synthesis and procurement .

Molecular Structure Analysis

The molecular structure of N’-(3-Methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide consists of a thieno[2,3-b]quinoline core with a carbohydrazide group attached . The 3-methylbenzoyl moiety is also attached to the nitrogen atom of the carbohydrazide group .Applications De Recherche Scientifique

Synthesis and Chemical Structure Exploration Research has focused on synthesizing and exploring the chemical structures of thieno[2,3-b]quinoline derivatives, including compounds related to N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide. Studies have demonstrated various methods for synthesizing these compounds, highlighting their potential in developing new chemical entities. The synthesis of substituted 6-methylbenzo(b)furo-, -thieno-, and -seleno(2,3-c)quinolines through thermal electrocyclisation or treatment with sodium hydride illustrates the chemical versatility and reactivity of thienoquinoline scaffolds (Deprets & Kirsch, 2002). Additionally, the creation of new pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and related condensed heterocyclic systems through reactions with benzaldehyde, acetylacetone, ethyl acetoacetate, and phenyl isothiocyanate has expanded the library of thienoquinoline derivatives, serving as key intermediates for further chemical synthesis (Bakhite, 2001).

Biological Activity and Pharmacological Potential Research into the biological evaluation of N-acylheteroaryl hydrazone derivatives, which share a core structural motif with this compound, has indicated promising antioxidant and anti-inflammatory activities. These derivatives have been synthesized and evaluated, showing significant potential as therapeutics due to their cyclooxygenase inhibition capabilities, suggesting a promising avenue for the development of new anti-inflammatory and antioxidant agents (Mahajan et al., 2016).

Synthetic Pathways and Chemical Transformations The exploration of synthetic pathways and chemical transformations of thienoquinoline derivatives continues to be a rich area of study. For example, the synthesis and characterization of new heterocyclic compounds containing the thienylbenzo[h]quinoline moiety reveal complex reactions leading to diverse structural analogs. These studies not only provide insight into the chemical behavior of these compounds but also open up new possibilities for their application in various fields of chemistry and material science (Al-Taifi et al., 2016).

Propriétés

IUPAC Name |

N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c1-12-5-4-7-14(9-12)18(24)22-23-19(25)17-11-15-10-13-6-2-3-8-16(13)21-20(15)26-17/h2-11H,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCBOYLOEQZXCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2800194.png)

![[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2800201.png)

![5-[(Z)-2-furylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one](/img/structure/B2800204.png)

![7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2800208.png)